molecular formula C19H19ClN2O2S2 B11658685 3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide

3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide

Cat. No.: B11658685
M. Wt: 407.0 g/mol
InChI Key: DLPCJMLEDHTYDU-SRZZPIQSSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide is a complex organic compound characterized by the presence of a chlorophenyl group, a thietan-3-yloxy group, and a propanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide typically involves multiple steps. One common approach is to start with the chlorination of a phenyl sulfide to introduce the chlorophenyl group. This is followed by the formation of the thietan-3-yloxy group through a nucleophilic substitution reaction. The final step involves the condensation of the intermediate with propanehydrazide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that are useful in the treatment of certain diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the thietan-3-yloxy group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)sulfanyl]propanoic acid
  • 2-[(3-Chlorobenzyl)sulfanyl]-N’-{(E)-[4-(3-thietanyloxy)phenyl]methylene}acetohydrazide

Uniqueness

3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a chlorophenyl and a thietan-3-yloxy group distinguishes it from other similar compounds, providing a unique profile of interactions and applications.

Properties

Molecular Formula

C19H19ClN2O2S2

Molecular Weight

407.0 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]propanamide

InChI

InChI=1S/C19H19ClN2O2S2/c20-15-3-7-18(8-4-15)26-10-9-19(23)22-21-11-14-1-5-16(6-2-14)24-17-12-25-13-17/h1-8,11,17H,9-10,12-13H2,(H,22,23)/b21-11+

InChI Key

DLPCJMLEDHTYDU-SRZZPIQSSA-N

Isomeric SMILES

C1C(CS1)OC2=CC=C(C=C2)/C=N/NC(=O)CCSC3=CC=C(C=C3)Cl

Canonical SMILES

C1C(CS1)OC2=CC=C(C=C2)C=NNC(=O)CCSC3=CC=C(C=C3)Cl

Origin of Product

United States

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